molecular formula C31H53N3O9 B12285910 EnniatinB3

EnniatinB3

Cat. No.: B12285910
M. Wt: 611.8 g/mol
InChI Key: QFFKZYTWXQBSBH-UHFFFAOYSA-N
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Description

Enniatin B3 is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species. It is known for its ionophoric properties, which allow it to transport ions across cell membranes. This compound has garnered significant attention due to its diverse biological activities, including antibacterial, antifungal, and cytotoxic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Enniatin B3 is synthesized through nonribosomal peptide synthetases (NRPS) in Fusarium species. The biosynthesis involves the enzyme enniatin synthetase, which catalyzes the formation of the cyclic hexadepsipeptide structure. The primary precursors include N-methyl-L-valine and 2-hydroxyisovaleric acid .

Industrial Production Methods: Industrial production of enniatin B3 typically involves the cultivation of Fusarium species under controlled conditions. The mycelium is harvested and extracted using organic solvents like methanol. The crude extract is then purified using chromatographic techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Enniatin B3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation Products: Dioxygenated enniatin B3.

    Reduction Products: Reduced forms of enniatin B3 with altered ionophoric properties.

    Substitution Products: Alkylated derivatives of enniatin B3.

Scientific Research Applications

Enniatin B3 has a wide range of applications in scientific research:

Mechanism of Action

Enniatin B3 exerts its effects primarily through its ionophoric properties, allowing it to transport ions across cell membranes. This disrupts ion gradients and cellular homeostasis, leading to cell death. The compound targets mitochondrial permeability transition pores, causing the release of cytochrome c and activation of caspases, which ultimately induce apoptosis .

Comparison with Similar Compounds

Uniqueness of Enniatin B3: Enniatin B3 is unique due to its specific ionophoric properties and its ability to selectively induce apoptosis in certain cancer cell lines. Its distinct structure allows for targeted interactions with cellular membranes and mitochondrial pathways, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C31H53N3O9

Molecular Weight

611.8 g/mol

IUPAC Name

4-methyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone

InChI

InChI=1S/C31H53N3O9/c1-14(2)20-29(38)41-23(17(7)8)26(35)33-21(15(3)4)30(39)43-25(19(11)12)28(37)34(13)22(16(5)6)31(40)42-24(18(9)10)27(36)32-20/h14-25H,1-13H3,(H,32,36)(H,33,35)

InChI Key

QFFKZYTWXQBSBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)N1)C(C)C)C(C)C)C(C)C)C(C)C)C)C(C)C

Origin of Product

United States

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